(7Z)-Tricosène

Vue d'ensemble

Description

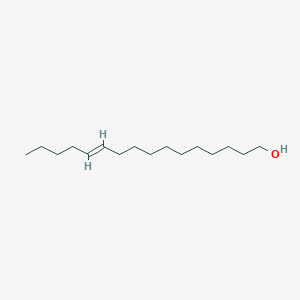

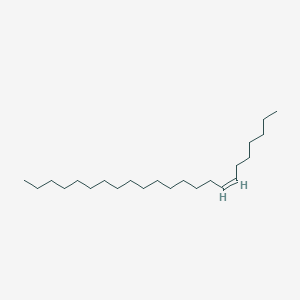

(7Z)-tricosene is a tricosene in which the double bond at position 7 has cis-configuration. It has a role as a pheromone and an animal metabolite.

Applications De Recherche Scientifique

Application en lutte antiparasitaire et surveillance

“(7Z)-Tricosène” a été trouvé efficace pour améliorer la capture des pièges à phéromones de la teigne des bourgeons de framboisier, Heterocrossa rubophaga . Ce papillon est un ravageur des cultures commerciales de baies de Rubus et des espèces sauvages de Rubus .

Identification de la phéromone : La phéromone de la teigne des bourgeons de framboisier a été initialement identifiée comme un seul composant, la (7Z)-nonadecen-11-one . Cependant, des recherches plus approfondies sur cette phéromone de carposinidé, y compris la collecte de composés volatils, l'extraction des glandes, la spectrométrie de masse, l'analyse microchimique, l'électrophysiologie et les tests sur le terrain, ont conduit à l'identification de l'alcène this compound à partir d'extraits de glandes femelles .

Tests sur le terrain : Des tests sur le terrain du this compound ont montré qu'il était peu attrayant seul, mais en combinaison avec la (7Z)-nonadecen-11-one, il a plus que doublé la capture des papillons mâles dans les pièges pour toutes les doses testées par rapport à la (7Z)-nonadecen-11-one seule .

Outil de surveillance amélioré : Un mélange de 300 µg de (7Z)-nonadecen-11-one et 300 µg de this compound est recommandé comme outil de surveillance amélioré pour la teigne des bourgeons de framboisier, à utiliser par les producteurs de baies . Il s'agit du deuxième rapport sur l'alcène Z comme composant de phéromone dans la famille des Carposinidae parmi les trois phéromones de carposisnidés identifiées à ce jour .

Mécanisme D'action

Target of Action

The primary target of 7Z-Tricosene is the antennae of male moths , specifically the Raspberry Bud Moth, Heterocrossa rubophaga . The compound is identified from female gland extracts and the synthetic compound gives antennal responses from the male moth .

Mode of Action

7Z-Tricosene acts as a pheromone component in the Carposinidae family . It interacts with the antennae of male moths, eliciting a response . It is unattractive alone but in combination with another compound, (7z)-nonadecen-11-one, it more than doubles male moth trap catch for all doses tested compared to that of (7z)-nonadecen-11-one alone .

Result of Action

The action of 7Z-Tricosene results in an increased attraction of male moths when used in combination with (7Z)-nonadecen-11-one . This leads to a more effective monitoring tool for raspberry bud moth for use by berry growers .

Analyse Biochimique

Biochemical Properties

7Z-Tricosene interacts with various biomolecules in the biochemical reactions of insects. It is identified from female gland extracts and the synthetic compound gives antennal responses from the male moth . The nature of these interactions is complex and involves a variety of enzymes and proteins.

Cellular Effects

The effects of 7Z-Tricosene on cellular processes are primarily observed in the context of insect behavior. In Drosophila species, 7Z-Tricosene influences cell function by affecting the behavior of the insects. It prevents or reduces male courtship behavior and increases female sexual receptivity .

Molecular Mechanism

At the molecular level, 7Z-Tricosene exerts its effects through binding interactions with specific receptors in the antennae of male moths . This binding triggers a signal transduction pathway that leads to changes in behavior, such as reduced male courtship behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7Z-Tricosene have been observed over time. Field testing showed that 7Z-Tricosene was unattractive alone but in combination with another compound, it more than doubled male moth trap catch for all doses tested compared to that of the other compound alone .

Dosage Effects in Animal Models

The effects of 7Z-Tricosene vary with different dosages in animal models. For example, in field testing, it was found that a blend of 300 µg of another compound and 300 µg of 7Z-Tricosene more than doubled male moth trap catch for all doses tested .

Metabolic Pathways

It is known that it is produced in the glands of female insects and plays a role in the biochemical reactions related to insect behavior .

Transport and Distribution

7Z-Tricosene is transported and distributed within insect cells and tissues. It is produced in the glands of female insects and then released into the environment, where it can be detected by male insects .

Subcellular Localization

Given that it is produced in the glands of female insects, it is likely that it is localized to these glands before being released into the environment .

Propriétés

IUPAC Name |

(Z)-tricos-7-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-23H2,1-2H3/b15-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYCVIRCWSSJOW-SQFISAMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C\CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.